molecular formula C42H65NO16 B3028363 Fmoc-NH-PEG12-CH2CH2COOH CAS No. 1952360-91-6

Fmoc-NH-PEG12-CH2CH2COOH

Cat. No.: B3028363
CAS No.: 1952360-91-6
M. Wt: 840 g/mol
InChI Key: JYNHRDJTWNEGJE-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG12-CH2CH2COOH: is a polyethylene glycol (PEG) derivative that contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal carboxylic acid. This compound is widely used in the synthesis of peptides and biomolecules due to its hydrophilic PEG spacer, which enhances solubility in aqueous media .

Mechanism of Action

Target of Action

Fmoc-NH-PEG12-CH2CH2COOH, also known as Fmoc-N-amido-PEG12-Acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

It plays a crucial role in peptide synthesis by facilitating the controlled linking of amino acids through its functional groups. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

As a linker in PROTACs, this compound indirectly influences the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of disease-related proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially enhance the bioavailability of the resulting PROTACs.

Result of Action

The primary result of the action of this compound is the formation of PROTACs . These PROTACs can selectively degrade target proteins, altering cellular processes and potentially leading to therapeutic effects .

Action Environment

The action of this compound is influenced by the chemical environment. For instance, the Fmoc group can be deprotected under basic conditions . Additionally, the compound’s hydrophilic PEG spacer increases its solubility in aqueous media , which could influence its efficacy and stability in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG12-CH2CH2COOH typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency. Techniques such as column chromatography and recrystallization are commonly employed .

Chemical Reactions Analysis

Comparison with Similar Compounds

    Fmoc-NH-PEG8-CH2CH2COOH: Similar structure but with a shorter PEG chain (PEG8).

    Fmoc-NH-PEG4-CH2CH2COOH: Even shorter PEG chain (PEG4).

Uniqueness:

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H65NO16/c44-41(45)9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-43-42(46)59-35-40-38-7-3-1-5-36(38)37-6-2-4-8-39(37)40/h1-8,40H,9-35H2,(H,43,46)(H,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNHRDJTWNEGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H65NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952360-91-6
Record name (Fmoc-amino)-PEG12-C2-Carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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